![molecular formula C17H13N3 B345636 6-Allyl-6H-indolo[2,3-b]quinoxaline CAS No. 304003-29-0](/img/structure/B345636.png)

6-Allyl-6H-indolo[2,3-b]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

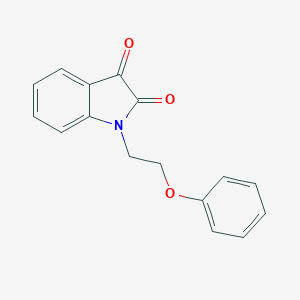

6-Allyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their planar fused ring structures, which contribute to their unique chemical and biological properties.

Preparation Methods

The synthesis of 6-Allyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin or its derivatives with o-phenylenediamine. One common method includes the use of glacial acetic acid as a solvent under microwave irradiation, which significantly reduces reaction time . Another approach involves the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

6-Allyl-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or cerium(IV) oxide nanoparticles.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.

Common reagents and conditions used in these reactions include acids like hydrochloric acid for condensation reactions, and bases like potassium carbonate for substitution reactions. Major products formed from these reactions include various substituted indoloquinoxalines, which can be further functionalized for specific applications .

Scientific Research Applications

6-Allyl-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action for 6-Allyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription by inserting itself between the base pairs of the DNA helix . The thermal stability of the intercalated complex is crucial for its biological activity. The compound’s side chains and substituents play a significant role in determining its binding affinity and specificity towards DNA . Additionally, it has been shown to modulate multidrug resistance by acting on ATP-binding cassette transporters .

Comparison with Similar Compounds

6-Allyl-6H-indolo[2,3-b]quinoxaline can be compared to other indoloquinoxaline derivatives such as:

Ellipticine: A naturally occurring alkaloid with known antitumor activity.

Cryptolepine: Another indoloquinoxaline derivative with significant cytotoxic and antiviral properties.

NCA0424, B-220, and 9-OH-B-220: These derivatives have shown good DNA binding affinity and are studied for their anticancer and antiviral activities.

The uniqueness of this compound lies in its specific substitution pattern, which can be tailored to enhance its biological activity and selectivity towards particular molecular targets.

Properties

IUPAC Name |

6-prop-2-enylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3/c1-2-11-20-15-10-6-3-7-12(15)16-17(20)19-14-9-5-4-8-13(14)18-16/h2-10H,1,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCHYYTZYGPCVGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[(3-chlorophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B345555.png)

![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345569.png)

![1-[(2,5-diethoxy-4-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B345572.png)

![2-ethyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B345576.png)

![1-{[2-Ethoxy-5-(methylethyl)phenyl]sulfonyl}-2-ethylimidazole](/img/structure/B345577.png)

![1-[(2-ethoxy-4,5-dimethylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345578.png)

![1-[(2-ethoxy-5-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345580.png)

![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B345596.png)